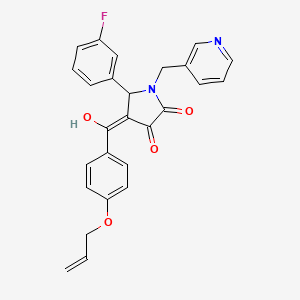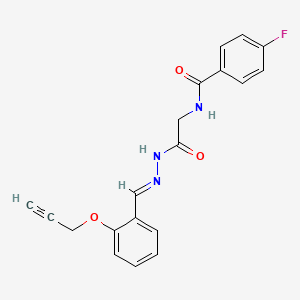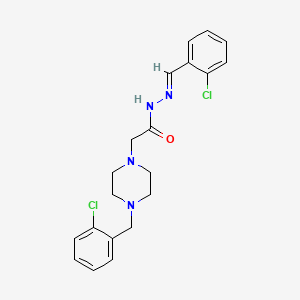![molecular formula C27H26ClN3O3S2 B12017085 N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C₁₇H₁₈ClNO₄ , is a fascinating molecule that combines various functional groups. Let’s break it down:
- N-(3-chloro-2-methylphenyl) : This part of the compound contains a chlorine-substituted phenyl ring.
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : Quite a mouthful, right? This portion includes a benzothieno-pyrimidine ring system, an ethoxyphenyl group, and an acetamide moiety.
Métodos De Preparación
Synthetic Routes:: While specific synthetic routes for this compound might not be widely documented, researchers typically employ organic synthesis techniques. These could involve multi-step reactions to assemble the complex structure.
Industrial Production:: Unfortunately, information on large-scale industrial production methods is scarce. if this compound gains prominence, industrial processes will likely emerge.
Análisis De Reacciones Químicas
Reactivity::
- Oxidation : The phenyl rings and sulfur atom could undergo oxidation reactions.
- Reduction : Reduction of the carbonyl group (oxo) or other functional groups.
- Substitution : Chlorine and ethoxy groups may participate in substitution reactions.
- Oxidation : Oxidizing agents like KMnO₄ or PCC.
- Reduction : Reducing agents like LiAlH₄ or NaBH₄.
- Substitution : Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: These reactions could yield derivatives with modified functional groups, such as hydroxylated or amino-substituted forms.
Aplicaciones Científicas De Investigación
Chemistry::
- Medicinal Chemistry : Exploration of potential drug candidates due to its unique structure.
- Organic Synthesis : As a challenging target for synthetic chemists.
- Pharmacology : Investigating its effects on biological systems.
- Drug Development : Assessing its potential as a therapeutic agent.
- Materials Science : Potential applications in materials or polymers.
Mecanismo De Acción
The precise mechanism remains elusive, but researchers would study its interactions with cellular targets, receptors, and pathways. Further studies are needed to unravel its effects.
Propiedades
Fórmula molecular |
C27H26ClN3O3S2 |
|---|---|
Peso molecular |
540.1 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-3-34-18-13-11-17(12-14-18)31-26(33)24-19-7-4-5-10-22(19)36-25(24)30-27(31)35-15-23(32)29-21-9-6-8-20(28)16(21)2/h6,8-9,11-14H,3-5,7,10,15H2,1-2H3,(H,29,32) |
Clave InChI |
SKFGVJSENUKFFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C)SC5=C3CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017010.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)



![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017044.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)


![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
